molecular formula C38H77ClNO8P B11932884 2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Cat. No.: B11932884
M. Wt: 742.4 g/mol
InChI Key: KWNHEFTXCQPKSD-CZDORXJLSA-M
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Description

The compound 2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as phosphates, esters, and quaternary ammonium ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride typically involves multiple steps, including esterification, phosphorylation, and quaternization reactions. The process begins with the esterification of glycerol with tetradecanoic acid to form 2,3-di(tetradecanoyloxy)propyl esters. This intermediate is then reacted with ethylene oxide and phosphoryl chloride to introduce the phosphoryl group. Finally, the compound is quaternized using trimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride: can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The quaternary ammonium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products Formed

    Oxidation: Carboxylic acids and phosphates.

    Reduction: Alcohols and phosphines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride: has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific cells or tissues.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
  • 2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Uniqueness

The uniqueness of 2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride lies in its specific chain length of tetradecanoic acid, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring specific hydrophobic-hydrophilic balance, such as in drug delivery systems and emulsifying agents.

Properties

Molecular Formula

C38H77ClNO8P

Molecular Weight

742.4 g/mol

IUPAC Name

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

InChI

InChI=1S/C38H77NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2;/h36H,7-35H2,1-6H3;1H/q+1;/p-1/t36-,48?;/m1./s1

InChI Key

KWNHEFTXCQPKSD-CZDORXJLSA-M

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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